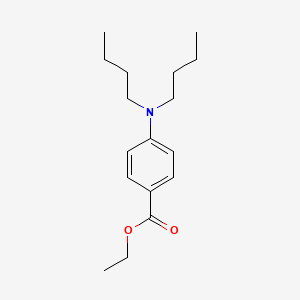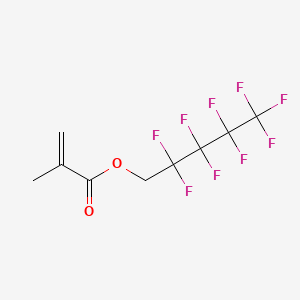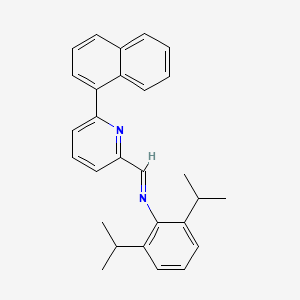
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine is a chemical compound with the molecular formula C28H28N2 and a molecular weight of 392.55 g/mol. It is an intermediate in the synthesis of various catalysts used in polymerization reactions. The compound is characterized by its complex structure, which includes a naphthyl group, a pyridine ring, and a phenylimine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine typically involves the condensation of 6-naphthylpyridine-2-carbaldehyde with 2,6-diisopropylaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and distillation to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylpyridine oxides, while reduction can produce naphthylpyridine amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of catalysts for polymerization reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalysts and facilitating various chemical reactions. Its structure allows it to participate in coordination chemistry, forming stable complexes with metals and enhancing their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1-methylethyl)-N-[(6-(1-naphthalenyl)-2-pyridinyl)methylene]benzenamine: A similar compound used in the synthesis of catalysts.
Naphthylpyridine derivatives: Various derivatives with different substituents on the naphthyl and pyridine rings.
Uniqueness
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metals makes it particularly valuable in catalysis and polymerization reactions.
Eigenschaften
CAS-Nummer |
518058-51-0 |
|---|---|
Molekularformel |
C28H28N2 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-[2,6-di(propan-2-yl)phenyl]-1-(6-naphthalen-1-ylpyridin-2-yl)methanimine |
InChI |
InChI=1S/C28H28N2/c1-19(2)23-14-9-15-24(20(3)4)28(23)29-18-22-12-8-17-27(30-22)26-16-7-11-21-10-5-6-13-25(21)26/h5-20H,1-4H3 |
InChI-Schlüssel |
QXRUWBDJASERLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=NC(=CC=C2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
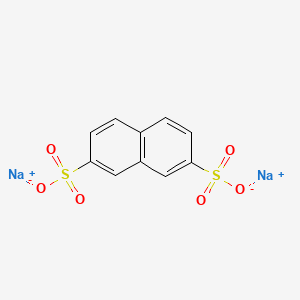
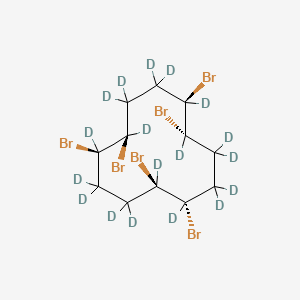
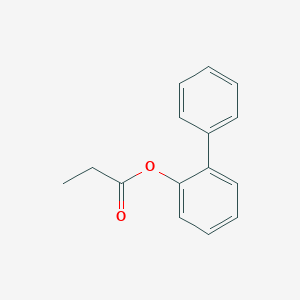
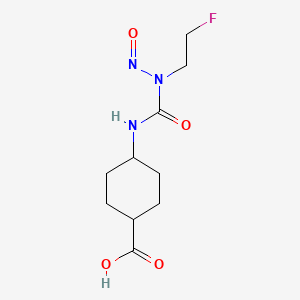
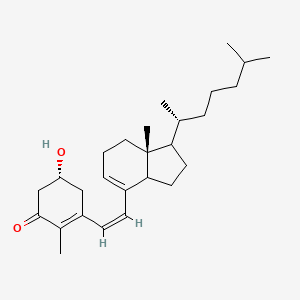
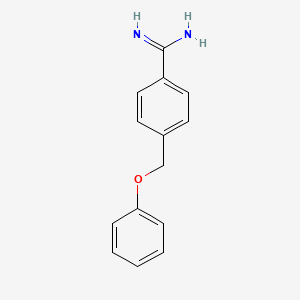

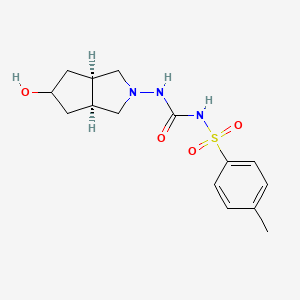
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
